CCR5 Antagonist Synthesis Intermediate
5-Methyl-1H-pyrrole-3-carboxylic acid is explicitly disclosed as a synthetic intermediate in Chinese patent CN104086466A, where it serves as the starting material for constructing 5-methylpyrrole-3-carboxamide derivatives evaluated as CCR5 antagonists [1]. In contrast, the 1-methyl N-substituted analog (1-methyl-1H-pyrrole-3-carboxylic acid, CAS 36929-61-0) is documented for use in MCL-1 inhibitor synthesis rather than CCR5-targeted compounds , representing a distinct therapeutic pathway application.
| Evidence Dimension | Patent-documented pharmaceutical intermediate application |
|---|---|
| Target Compound Data | Explicitly cited as intermediate for CCR5 antagonist synthesis in CN104086466A |
| Comparator Or Baseline | 1-Methyl-1H-pyrrole-3-carboxylic acid (CAS 36929-61-0) documented for MCL-1 inhibitor synthesis; no CCR5 antagonist patent documentation found |
| Quantified Difference | Qualitative differentiation: distinct therapeutic pathway assignment (CCR5 antagonists vs. MCL-1 inhibitors) |
| Conditions | Patent literature analysis of synthetic route disclosure |
Why This Matters
This patent-documented pathway specificity enables procurement decisions aligned with CCR5 antagonist development programs, where the 5-methyl regioisomer provides the requisite substitution pattern for downstream derivatization.
- [1] CN104086466A. Pyrrole-3-carboxamide derivatives, their preparation method and application. Chinese Patent. 2014. View Source
